![molecular formula C24H25FN4OS B2490606 5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-18-0](/img/structure/B2490606.png)
5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" typically involves multi-step processes including ring-opening, cyclization, substitution, and Mannich reactions. Such compounds are carefully designed and synthesized to optimize their activity and selectivity towards specific biological targets (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic methods including 1H NMR, 13C NMR, MS, and FT-IR, alongside X-ray crystallography. The structure obtained from X-ray diffraction is consistent with that optimized by Density Functional Theory (DFT) calculations. These structural analyses facilitate a deep understanding of the compound's three-dimensional conformation and electronic properties, which are crucial for its biological activity (Wu et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions that modify their structure and potentially their biological activity. The reactions include but are not limited to, nucleophilic substitutions and the formation of complexes with proteins, which may explain their biological activities. Molecular docking studies have shown favorable interactions between such compounds and specific proteins, indicating their potential as therapeutic agents (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A significant body of research has explored the antimicrobial potential of 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating the potential of triazole derivatives in antimicrobial applications (Bektaş et al., 2007). Furthermore, Taha (2008) developed 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines with potential antimicrobial activity, showcasing the versatility of triazole derivatives in combating a variety of microorganisms (Taha, 2008).
Antitumor Activities
The search for new antitumor agents has led to the investigation of triazole derivatives. Zhang et al. (2007) reported on the synthesis and SAR of triazolopyrimidines as anticancer agents, revealing a unique mechanism of tubulin inhibition. These compounds showed promise in overcoming resistance attributed to several multidrug resistance transporter proteins, indicating their potential in cancer therapy (Zhang et al., 2007). Additionally, Chowrasia et al. (2017) synthesized fluorinated triazolothiadiazoles with significant antiproliferative potency against cancerous cell lines, highlighting the impact of fluorination on the anticancer activity of triazole derivatives (Chowrasia et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of triazole derivatives are critical for understanding their biological activities. Hutchinson et al. (2001) focused on synthesizing fluorinated benzothiazoles, demonstrating potent cytotoxicity in vitro against certain cancer cell lines. This work underscores the importance of structural modifications, such as fluorination, in enhancing the biological efficacy of triazole derivatives (Hutchinson et al., 2001).
Wirkmechanismus
Target of Action
Many compounds that contain indole or imidazole scaffolds, similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These targets could be enzymes, receptors, or other proteins that play crucial roles in various biological processes.
Mode of Action
The interaction of the compound with its targets often involves forming non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals forces) with specific sites on the target molecule. This can lead to changes in the conformation or activity of the target, which can affect downstream cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites, affecting the overall metabolism of the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physical properties. Factors like solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling, metabolism, or cell growth .
Action Environment
Environmental factors like pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable in acidic environments, while others might be influenced by the presence of specific ions or cofactors .
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-9-5-6-10-20(19)25)28-13-11-18(12-14-28)15-17-7-3-2-4-8-17/h2-10,18,21,30H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDZMUJCJZAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

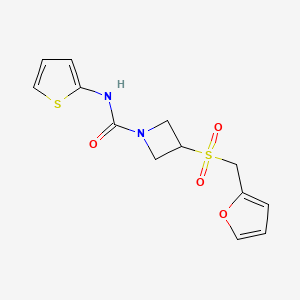



![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
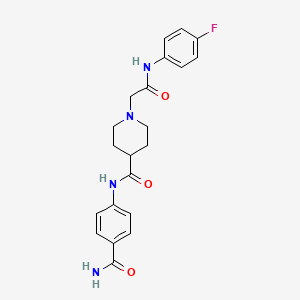
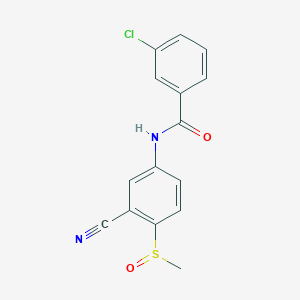
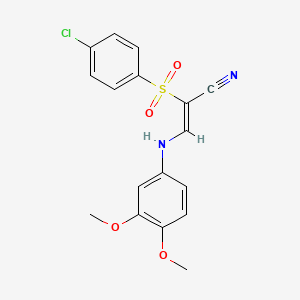
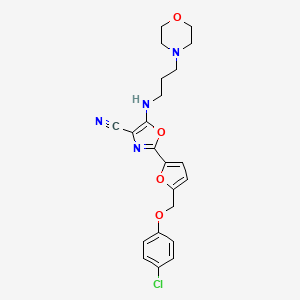
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)